Cas no 91294-83-6 ((1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyltetrahydro-2H-pyran-2-yl]-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol)

(1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyltetrahydro-2H-pyran-2-yl]-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol structure
91294-83-6 structure
Product Name:(1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyltetrahydro-2H-pyran-2-yl]-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol
Numero CAS:91294-83-6
MF:C22H33ClN2O2
MW:392.962625265121
CID:1962477
PubChem ID:185105
Update Time:2025-04-21

(1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyltetrahydro-2H-pyran-2-yl]-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • kalihinol E
    • (1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyltetrahydro-2H-pyran-2-yl]-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol
    • Kalihinol A
    • (1R,2R,4aS,5S,8S,8aS)-8-((2R,5R)-5-chloro-2,6,6-trimethyloxan-2-yl)-1,5-diisocyano-2,5-dimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol
    • (1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyloxan-2-yl]-1,5-diisocyano-2,5-dimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol
    • DTXSID20919847
    • (+)-Kalihinol A
    • CHEBI:190252
    • 8-(5-Chloro-2,6,6-trimethyloxan-2-yl)-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol
    • 91294-83-6
    • Inchi: 1S/C22H33ClN2O2/c1-19(2)16(23)10-13-22(5,27-19)15-8-11-20(3,25-7)14-9-12-21(4,26)18(24-6)17(14)15/h14-18,26H,8-13H2,1-5H3
    • Chiave InChI: ULUHGZAAPMJKNO-UHFFFAOYSA-N
    • Sorrisi: CC1(C(Cl)CCC(C2C3C(CCC(C3[N+]#[C-])(O)C)C([N+]#[C-])(C)CC2)(C)O1)C

Proprietà calcolate

  • Massa esatta: 392.223
  • Massa monoisotopica: 392.223
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 1
  • Complessità: 706
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 38.2A^2
  • XLogP3: 3

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C

(1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyltetrahydro-2H-pyran-2-yl]-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol Letteratura correlata

Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd